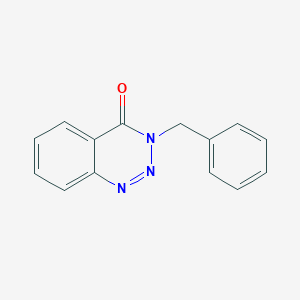

ethyl 4-(1H-tetrazol-1-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(1H-tetrazol-1-yl)benzoate is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 . It is used for proteomics research .

Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Ethyl 4-(1H-tetrazol-1-yl)benzoate has a molecular formula of C10H10N4O2 and a molecular weight of 218.22 . More detailed physical and chemical properties are not directly available.科学的研究の応用

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They are used in the synthesis of various drugs due to their biological activities. For instance, they have been used in the development of antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive drugs .

DNA Synthesis

Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Eco-friendly Synthesis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Biological Activity Synthesis

Tetrazoles are used in the synthesis of compounds with various biological activities. For example, they have been used in the synthesis of compounds that exhibited antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .

Receptor-Ligand Interactions

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Cell Membrane Penetration

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Synthesis of Pyridine Derivatives

A novel series of (1H-tetrazol-1-yl) pyridine derivatives were synthesized and characterized, evaluated their anti-inflammatory, analgesic, ulcerogenic potential, antioxidant, and antibacterial activities .

Material Chemistry

Scientists and researchers are currently interested in the astonishing chemistry of tetrazoles due to their diverse applications, predominantly in the area of material chemistry .

Safety and Hazards

作用機序

Target of Action

The primary targets of ethyl 4-(1H-tetrazol-1-yl)benzoate are currently unknown. This compound is a product for proteomics research

Mode of Action

Tetrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding

Result of Action

Some tetrazole derivatives have shown significant inhibitory effects in certain contexts , but the specific effects of this compound require further investigation.

特性

IUPAC Name |

ethyl 4-(tetrazol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-5-9(6-4-8)14-7-11-12-13-14/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRINKFBMZVKNSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(1H-tetrazol-1-yl)benzoate | |

Q & A

Q1: How was ethyl 4-(1H-tetrazol-1-yl)benzoate synthesized in the study?

A1: Ethyl 4-(1H-tetrazol-1-yl)benzoate (labeled as S1 in the study) was synthesized through a single-step reaction. Ethyl 4-aminobenzoate was reacted with sodium azide and triethyl orthoformate in hot glacial acetic acid []. This reaction efficiently formed the tetrazole ring, yielding the desired compound.

Q2: What was the significance of synthesizing ethyl 4-(1H-tetrazol-1-yl)benzoate in the context of the research?

A2: Ethyl 4-(1H-tetrazol-1-yl)benzoate served as a crucial starting material for synthesizing a series of tetrazole derivatives in the study []. The researchers aimed to investigate the antioxidant potential of various tetrazole-containing compounds. By modifying ethyl 4-(1H-tetrazol-1-yl)benzoate, they could analyze how structural changes impacted the antioxidant activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid](/img/structure/B374100.png)

![2-[4-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]-2-ethoxyphenoxy]-N,N-dimethylethanamine](/img/structure/B374102.png)

![3-Methyl-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B374103.png)

![1-(3-Methyl-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)piperidine](/img/structure/B374106.png)

![4-Chloro-2-{1-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}phenyl 3,4-dichlorophenyl sulfide](/img/structure/B374108.png)

![1-{5-Chloro-2-[(2-chlorophenyl)sulfanyl]phenyl}ethanol](/img/structure/B374109.png)

![N-{4-chloro-2-[(2,5-dichlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B374118.png)

![N-(5-chloro-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzyl)-N,N-dimethylamine](/img/structure/B374120.png)

![N-[ethyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B374121.png)